molecular formula C24H22N2O4 B14971932 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B14971932
M. Wt: 402.4 g/mol
InChI Key: WVTYOOJZSRKIRN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride to form an intermediate, which is then cyclized to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, disrupting cellular processes and leading to potential therapeutic effects. Additionally, the compound may inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar phenethylamine structure but lacks the benzoxazole ring.

    3,4-Dimethoxyphenethylamine: A simpler compound with potential neuroactive properties.

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar in structure but with different functional groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole core, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with DNA and specific enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C24H22N2O4/c1-28-21-11-8-16(14-22(21)29-2)12-13-25-24(27)18-9-10-20-19(15-18)23(30-26-20)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,25,27)

InChI Key

WVTYOOJZSRKIRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC

Origin of Product

United States

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